molecular formula C14H13N3O2 B1464368 3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}benzonitrile CAS No. 1303756-15-1

3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}benzonitrile

Cat. No.: B1464368
CAS No.: 1303756-15-1
M. Wt: 255.27 g/mol
InChI Key: LVLHKEFIUSPGAV-UHFFFAOYSA-N
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Description

“3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}benzonitrile” is a chemical compound . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its IUPAC name and the InChI codes provided for the related compounds .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of diazaspiro[4.4]nonane derivatives involves the double 1,4-addition of malonate to 1,2-diaza-1,3-butadienes, leading to new 1,6-dioxo-2,7-diazaspiro[4.4]nona-3,8-dienes through a double ring closure mechanism (Attanasi et al., 2001). Additionally, the photochemical epoxidation of a carbonyl group by methanol in 1,4-diazaspiro[4.4]nonane derivatives has been investigated (Schönberg et al., 1980).

Biological Activity

  • Novel spiro-isoxazolyl bis-[5,5′]thiazolidin-4-ones and spiro-isoxazolyl thiazolidin-4-one-[5,5′]-1,2-4 oxdiazolines, including derivatives of the 1,6-dithia-4,9-diazaspiro[4.4]nonane structure, have shown significant antibacterial and antifungal activities (Rajanarendar et al., 2010). The transformation of 3-amino-8-hydroxy-1,6-dioxo-2,7-diazaspiro[4.4]non-3-en-4-carbonitriles in concentrated hydrohalic acid media leads to fused heterocycles with potential biological activity (Fedoseev et al., 2016).

Anticonvulsant Potential

  • A study on 3‐[(2,4‐Dioxo‐1,3,8‐triazaspiro[4.6]undec‐3‐yl)methyl]benzonitrile derivatives evaluated their anticonvulsant activity, identifying compounds with significant protective effects against seizures, highlighting the importance of a lipophilic domain, a hydrophobic center, and a two‐electron donor for anticonvulsant drugs' activity (Madaiah et al., 2013).

Safety and Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c15-9-10-4-3-5-11(8-10)17-12(18)14(16-13(17)19)6-1-2-7-14/h3-5,8H,1-2,6-7H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLHKEFIUSPGAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)N(C(=O)N2)C3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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